4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a molecular formula of C11H17BO3. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-methylfuran-3-yl boronic acid with pinacol in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions. The reaction typically requires heating to facilitate the formation of the boronic ester.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Typically involves palladium catalysts, base (such as sodium carbonate), and an aryl halide.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Production of corresponding alcohols or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Generation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is also employed in the synthesis of pharmaceutical intermediates and natural products.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and developing new bioactive compounds. Its use in cross-coupling reactions allows for the creation of diverse molecular libraries for biological screening.
Medicine: The compound is utilized in the development of new drugs, particularly in the synthesis of small molecule inhibitors and other therapeutic agents. Its ability to form stable bonds with various functional groups makes it valuable in medicinal chemistry.
Industry: In the chemical industry, it is used to produce materials with specific properties, such as polymers and advanced materials. Its versatility in chemical reactions makes it a key component in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, facilitating the synthesis of complex organic molecules.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Cross-Coupling: Involves the palladium-catalyzed formation of carbon-carbon bonds.
Oxidation and Reduction: Involves the transfer of electrons to or from the compound, leading to the formation of various functional groups.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane
Uniqueness: 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane is unique in its specific substitution pattern on the furan ring, which influences its reactivity and utility in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in various synthetic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBPHNESOKSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640260 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864776-02-3 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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